An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol
Introduction
2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol is a heterocyclic compound featuring a partially saturated indole core, a methyl group at the 2-position, and a hydroxyl group on the cyclohexyl ring. The tetrahydroindole scaffold is a significant structural motif in a variety of biologically active molecules and natural products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and characterization of such organic molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR chemical shifts for 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol, offering a foundational spectroscopic reference for researchers in synthetic chemistry and drug discovery. In the absence of extensive empirical data in the public domain, this guide leverages high-quality NMR prediction algorithms, underpinned by fundamental principles of NMR theory, to provide a reliable spectral forecast.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol is predicted to exhibit a series of distinct signals corresponding to the protons in different chemical environments. The following is a detailed assignment and justification of the predicted chemical shifts, assuming a standard deuterated solvent such as CDCl₃.
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N-H Proton (Pyrrole): A broad singlet is anticipated for the N-H proton of the pyrrole ring, typically appearing in the downfield region of the spectrum. The exact chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
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C3-H Proton (Pyrrole): The proton at the C3 position of the pyrrole ring is expected to resonate as a singlet, or a narrow multiplet due to long-range couplings. Its chemical shift will be in the aromatic region, influenced by the electron-donating effect of the nitrogen atom and the adjacent methyl group.
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C4-H Proton (Aliphatic Ring): The proton attached to the carbon bearing the hydroxyl group (C4) is expected to be a multiplet in the range of 3.5-4.5 ppm.[1][2] This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom. The multiplicity will arise from coupling with the neighboring methylene protons at C5.
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-OH Proton (Alcohol): The hydroxyl proton signal is often a broad singlet and its chemical shift is highly variable (typically 1-5 ppm), depending on factors like solvent, concentration, and temperature.[1] In some cases, it may not be observed due to rapid exchange with residual water or deuterated solvent.
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C5, C6, and C7 Methylene Protons (Aliphatic Ring): The protons of the three methylene groups in the saturated ring will appear as complex multiplets in the upfield region of the spectrum, generally between 1.5 and 2.8 ppm. Their chemical shifts and multiplicities will be influenced by their diastereotopic nature and their proximity to the pyrrole ring and the hydroxyl group. The protons at C5 will be coupled to the C4-H proton, and the protons at C7 will be influenced by the adjacent pyrrole ring.
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C2-CH₃ Protons (Methyl Group): The three protons of the methyl group at the C2 position are expected to appear as a sharp singlet in the upfield region, typically around 2.2-2.4 ppm. This signal is a characteristic feature of a methyl group attached to an sp²-hybridized carbon of a pyrrole ring.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.
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Pyrrole Ring Carbons (C2, C3, C3a, C7a): The four sp²-hybridized carbons of the pyrrole ring are expected to resonate in the downfield region of the spectrum.
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C2: This carbon, being attached to the nitrogen and the methyl group, will appear at a specific chemical shift characteristic of substituted pyrroles.
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C3: This carbon will be influenced by the adjacent methyl group and the nitrogen atom.
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C3a and C7a: These are the two carbons at the fusion of the two rings. Their chemical shifts will be influenced by both the aromatic and aliphatic portions of the molecule.
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Aliphatic Ring Carbons (C4, C5, C6, C7): The four sp³-hybridized carbons of the cyclohexyl ring will appear in the upfield region.
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C4: The carbon atom bearing the hydroxyl group is expected to have the most downfield shift among the aliphatic carbons, typically in the range of 60-70 ppm, due to the strong deshielding effect of the oxygen atom.[3][4]
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C5, C6, and C7: These methylene carbons will have chemical shifts in the typical aliphatic region (20-40 ppm). Their precise shifts will be determined by their distance from the hydroxyl group and the pyrrole ring.
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Methyl Carbon (C2-CH₃): The carbon of the methyl group will appear as a signal in the far upfield region of the spectrum, typically around 10-15 ppm.
Data Summary Table
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| N-H | Variable (Broad) | s | 1H | N1-H |
| C3-H | ~6.0 - 6.5 | s | 1H | C3-H |
| C4-H | ~3.5 - 4.5 | m | 1H | C4-H |
| -OH | Variable (Broad) | s | 1H | C4-OH |
| C5, C6, C7-H₂ | ~1.5 - 2.8 | m | 6H | C5, C6, C7-H₂ |
| C2-CH₃ | ~2.2 - 2.4 | s | 3H | C2-CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Pyrrole C | ~110 - 140 | C2, C3, C3a, C7a |
| C4 | ~60 - 70 | C4 |
| C5, C6, C7 | ~20 - 40 | C5, C6, C7 |
| C2-CH₃ | ~10 - 15 | C2-CH₃ |
Experimental Protocol for NMR Analysis
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol.
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Sample Preparation:
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Weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.
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Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent will depend on the solubility of the compound. DMSO-d₆ can be particularly useful for observing exchangeable protons like -OH and N-H.
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Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts to 0 ppm.
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Cap the NMR tube and gently agitate it to ensure the sample is completely dissolved.
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¹H NMR Spectroscopy:
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Place the NMR tube in the spectrometer (e.g., a 400 or 500 MHz instrument).
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Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
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Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters might include:
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Pulse angle: 30-45 degrees
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Acquisition time: 2-4 seconds
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Relaxation delay: 1-2 seconds
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Number of scans: 8-16 (or more for dilute samples)
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¹³C NMR Spectroscopy:
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Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
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Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line.
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Typical parameters might include:
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Pulse angle: 30-45 degrees
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Acquisition time: 1-2 seconds
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Relaxation delay: 2-5 seconds (longer delays may be needed for quaternary carbons)
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Number of scans: 1024 or more, as ¹³C is much less sensitive than ¹H.
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Data Processing:
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Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
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Phase the resulting spectrum and perform baseline correction.
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Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
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Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the multiplicities of the signals in the ¹H NMR spectrum to deduce spin-spin coupling information.
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Pick the peaks in both the ¹H and ¹³C spectra and assign them to the corresponding nuclei in the molecule.
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Visualizations
Caption: General workflow for NMR data acquisition and analysis.
References
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ACD/Labs. (n.d.). NMR Prediction Software. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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ChemDoodle. (n.d.). Chemical Drawing Software and Tools. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link] [1]8. Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link] [2]9. Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link] [3]10. Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
